molecular formula C12H13F3INO B3521995 N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbutanamide

N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbutanamide

Cat. No.: B3521995
M. Wt: 371.14 g/mol
InChI Key: DLYAQUUKXZTANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbutanamide” is a complex organic compound. It contains an iodine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a 3-methylbutanamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the iodine and trifluoromethyl groups onto the phenyl ring, and the formation of the amide bond with 3-methylbutanoic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an aromatic phenyl ring, a trifluoromethyl group, an iodine atom, and an amide group. The trifluoromethyl group is electron-withdrawing, which would affect the electronic distribution in the molecule .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the iodine atom could be replaced in a nucleophilic aromatic substitution reaction . The amide group could also participate in reactions, such as hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing trifluoromethyl groups are used for their bioactivity .

Safety and Hazards

As with any chemical compound, handling “N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbutanamide” would require appropriate safety measures. The compound could potentially be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be of interest in various fields, such as medicinal chemistry, due to the presence of the trifluoromethyl group .

Properties

IUPAC Name

N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3INO/c1-7(2)5-11(18)17-10-4-3-8(16)6-9(10)12(13,14)15/h3-4,6-7H,5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYAQUUKXZTANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C=C(C=C1)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbutanamide
Reactant of Route 2
Reactant of Route 2
N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbutanamide
Reactant of Route 3
Reactant of Route 3
N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbutanamide
Reactant of Route 4
Reactant of Route 4
N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbutanamide
Reactant of Route 5
Reactant of Route 5
N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbutanamide
Reactant of Route 6
Reactant of Route 6
N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.